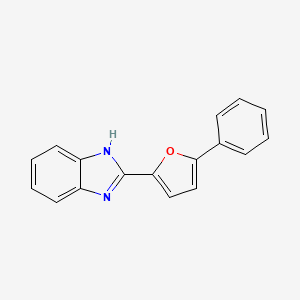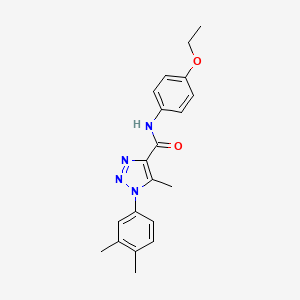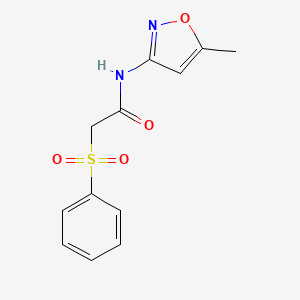![molecular formula C14H12BrFO2 B5731595 {5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5731595.png)
{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as BFBM and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of BFBM involves the inhibition of various signaling pathways such as the PI3K/Akt and NF-κB pathways. BFBM has been shown to inhibit the activation of these pathways, which are involved in cell survival, proliferation, and inflammation. Additionally, BFBM has been shown to induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
BFBM has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BFBM can inhibit the growth of cancer cells, reduce amyloid-beta aggregation, and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that BFBM can reduce tumor growth in animal models and reduce inflammation in various disease models.
Vorteile Und Einschränkungen Für Laborexperimente
BFBM has several advantages for lab experiments, including its high purity and yield, and its ability to inhibit various signaling pathways involved in disease progression. However, there are also limitations to using BFBM in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Zukünftige Richtungen
Future research on BFBM should focus on its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. Additionally, further studies are needed to determine the optimal dosage and administration route of BFBM, as well as its potential toxicity in vivo. Furthermore, the development of BFBM derivatives with improved pharmacokinetic properties should be explored to enhance its therapeutic potential.
Synthesemethoden
The synthesis of BFBM involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-fluorobenzyl alcohol in the presence of a base catalyst. The resulting intermediate is then treated with sodium borohydride to obtain the final product, {5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}methanol. This synthesis method has been optimized to yield high purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
BFBM has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. In cancer research, BFBM has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, BFBM has been studied for its ability to reduce amyloid-beta aggregation and neuroinflammation. Inflammation research has shown that BFBM can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various disease models.
Eigenschaften
IUPAC Name |
[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO2/c15-12-5-6-14(11(7-12)8-17)18-9-10-3-1-2-4-13(10)16/h1-7,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVPYTAIVQOVDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5731559.png)

![N-[2-(4-fluorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5731563.png)
![1-[4-(benzyloxy)benzyl]piperidine](/img/structure/B5731566.png)

![1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5731585.png)

![2-(3,4-dichlorophenyl)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5731589.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone](/img/structure/B5731591.png)